CONALBUMIN
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Overview
Description
Conalbumin, also known as ovotransferrin, is a glycoprotein found in egg white albumen. It belongs to the transferrin family of iron-binding proteins and plays a crucial role in iron transport and antimicrobial defense. This compound constitutes approximately 12-13% of the total protein content in egg white and has a molecular weight of around 76,000 daltons . This protein is known for its ability to bind iron ions, which is essential for its biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Conalbumin is primarily obtained from egg whites through a series of purification steps. The process typically involves:
Separation of Egg White: The egg white is separated from the yolk and diluted with water.
Centrifugation: The diluted egg white is centrifuged to remove insoluble materials.
Ion-Exchange Chromatography: The supernatant is subjected to ion-exchange chromatography to isolate this compound based on its charge properties.
Gel Filtration Chromatography: Further purification is achieved using gel filtration chromatography to separate this compound based on its size.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale separation and purification techniques. These methods include:
Ultrafiltration: This technique is used to concentrate the egg white proteins and remove smaller molecules.
High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purification step to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Conalbumin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to structural changes that affect its functional properties.
Reduction: Reduction reactions can alter the disulfide bonds in this compound, affecting its stability and function.
Substitution: Chemical modifications, such as glycation, can occur, where sugar molecules attach to the protein, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Agents like hydrogen peroxide and 2,2’-azobis(2-amidinopropane) dihydrochloride (AAPH) are used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) and beta-mercaptoethanol are commonly used reducing agents.
Glycation Reagents: Reducing sugars like glucose and fructose are used for glycation reactions.
Major Products Formed
Oxidized this compound: Enhanced functional properties such as improved emulsification and foaming.
Reduced this compound: Altered stability and function due to changes in disulfide bonds.
Glycated this compound: Modified protein with altered allergenicity and functional properties.
Scientific Research Applications
Conalbumin has a wide range of scientific research applications, including:
Chemistry: Used as a model protein for studying protein-ligand interactions and protein folding.
Biology: Investigated for its role in iron transport and antimicrobial defense in avian species.
Medicine: Explored for its potential as an antimicrobial agent and its role in immune response regulation.
Mechanism of Action
Conalbumin exerts its effects primarily through its iron-binding capacity. By binding iron ions, it sequesters iron from microorganisms, inhibiting their growth and proliferation. This iron-binding property also plays a role in transporting iron to developing embryos in avian species . Additionally, this compound has been found to possess antioxidant, anti-inflammatory, and immunomodulatory properties, contributing to its protective roles .
Comparison with Similar Compounds
Conalbumin is similar to other transferrin family proteins, such as:
Serum Transferrin: Found in mammalian blood serum, involved in iron transport and delivery to cells.
Lactoferrin: Found in mammalian milk, involved in natural immunity and iron-binding.
Uniqueness
This compound is unique in its dual role of iron transport and antimicrobial defense in avian species. Unlike serum transferrin and lactoferrin, which are found in mammals, this compound is the primary iron-binding glycoprotein in avian egg white .
List of Similar Compounds
- Serum Transferrin
- Lactoferrin
- Ferritin : Another iron-binding protein involved in iron storage.
- Hemoglobin : Iron-binding protein involved in oxygen transport in blood.
Biological Activity
Conalbumin, also known as ovotransferrin, is a glycoprotein found in egg white that plays significant roles in biological systems, particularly through its antimicrobial and iron-binding properties. This article explores the biological activity of this compound, focusing on its mechanisms, case studies, and research findings.
Structure and Properties
This compound has a molecular weight of approximately 76,000 daltons and comprises around 700 amino acids. It is characterized by its ability to bind iron (Fe³⁺), which is crucial for its biological functions. The protein exhibits two lobes, each containing a binding site for iron, stabilized by disulfide bonds. This unique structure allows this compound to sequester iron from pathogens, thereby inhibiting their growth and survival .
The primary mechanism through which this compound exerts its biological activity is by binding iron, which is an essential nutrient for many bacteria. By sequestering iron, this compound effectively starves these microorganisms, leading to bacteriostatic effects. This property has been demonstrated against various bacterial species, including:
- Sensitive Species : Pseudomonas sp., E. coli, Streptococcus mutans
- Resistant Species : Staphylococcus aureus, Proteus sp., Klebsiella .
In addition to its antibacterial effects, this compound also exhibits antioxidant properties and can modulate immune responses .
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound. A significant study demonstrated that the presence of bicarbonate ions enhances the antibacterial activity of this compound, while citrate has an antagonistic effect on certain bacteria . The in vitro studies indicate that this compound can inhibit the growth of E. coli and S. mutans similarly to lactoferrin, another iron-binding protein found in milk .
Table 1: Antibacterial Activity of this compound Against Various Bacteria
Bacterial Species | Sensitivity Level |
---|---|
Pseudomonas sp. | Sensitive |
E. coli | Sensitive |
S. mutans | Sensitive |
S. aureus | Resistant |
Proteus sp. | Resistant |
Klebsiella | Resistant |
Case Studies
- In Vivo Studies : Research involving newborn guinea pigs showed that this compound provided protective effects against E. coli when administered via the gastrointestinal route, similar to the natural protection offered by lactoferrin in milk .
- Iron Delivery : A comparative study highlighted this compound's superior performance over lactoferrin in delivering iron without causing gastric irritability. This positions this compound as a potential candidate for treating iron-deficiency anemia (IDA) due to its dual functionality as an antimicrobial agent and an iron carrier .
- Cancer Research : this compound has shown promise as a drug carrier in cancer treatment due to its ability to selectively target cancer cells while exhibiting toxicity towards them in vitro . This suggests potential therapeutic applications beyond its traditional roles.
Immunomodulatory Effects
This compound's immunomodulatory properties have been documented in various studies where it was shown to influence leukocyte activity and modulate inflammatory responses . Its ability to bind iron also plays a role in regulating immune functions by limiting microbial growth during infections.
Properties
CAS No. |
1391-06-6 |
---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
0 |
Origin of Product |
United States |
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